molecular formula C16H22N2O3 B5043419 5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one

5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B5043419
M. Wt: 290.36 g/mol
InChI Key: UQNZHZONFGJCHJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features a furan ring, a morpholine group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the furan ring and the morpholine group. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include furan, morpholine, and cyclohexenone derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyclohexenone moiety can be reduced to form cyclohexanone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyclohexenone moiety can produce cyclohexanone derivatives.

Scientific Research Applications

5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The furan ring and morpholine group can interact with enzymes and receptors, modulating their activity. The cyclohexenone moiety can participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)-3-{[2-(piperidin-4-yl)ethyl]amino}cyclohex-2-en-1-one
  • 5-(Thiophen-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one
  • 5-(Pyridin-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one

Uniqueness

5-(Furan-2-yl)-3-{[2-(morpholin-4-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties This makes it distinct from similar compounds that contain different heterocyclic rings, such as thiophene or pyridine

Properties

IUPAC Name

5-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15-11-13(16-2-1-7-21-16)10-14(12-15)17-3-4-18-5-8-20-9-6-18/h1-2,7,12-13,17H,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNZHZONFGJCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC(=O)CC(C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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